molecular formula C7H9Br B14415790 1-Bromobicyclo[2.2.1]hept-2-ene CAS No. 87406-55-1

1-Bromobicyclo[2.2.1]hept-2-ene

Cat. No.: B14415790
CAS No.: 87406-55-1
M. Wt: 173.05 g/mol
InChI Key: WZFDQEVHTWNVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-bromonorbornene, is a brominated derivative of norbornene. It is a bicyclic compound with the molecular formula C7H9Br. This compound is notable for its strained ring structure, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the bromination of norbornene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogen sources like chlorine (Cl2) for halogenation.

    Polymerization: Catalysts such as Grubbs’ catalyst for ROMP.

Major Products:

    Substitution: Norbornene derivatives with functional groups replacing the bromine atom.

    Addition: Saturated or dihalogenated norbornene compounds.

    Polymerization: Polymers with repeating norbornene units.

Mechanism of Action

The mechanism by which 1-bromobicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity due to the strained ring system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by nucleophiles, while in addition reactions, the double bond participates in the formation of new bonds .

Properties

CAS No.

87406-55-1

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

1-bromobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Br/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2

InChI Key

WZFDQEVHTWNVHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.